molecular formula C18H22F2N4O2S B5959940 3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide

3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide

Cat. No.: B5959940
M. Wt: 396.5 g/mol
InChI Key: GAQBALVGWSEIIY-UHFFFAOYSA-N
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Description

3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound featuring a pyrazole ring substituted with a difluorophenyl group, a piperazine ring, and a thiolane dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring:

    Synthesis of the piperazine ring: This involves the cyclization of ethylenediamine with a suitable dihalide.

    Attachment of the thiolane dioxide moiety: This step requires the reaction of a thiolane precursor with an oxidizing agent to form the thiolane dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophilic reagents: Halogens, nitrating agents.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted aromatics: From electrophilic substitution reactions.

Scientific Research Applications

3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Biology: Used in studies to understand its interaction with biological molecules and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrazole ring are crucial for binding to these targets, while the piperazine and thiolane dioxide moieties may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide: Similar structure but with chlorine atoms instead of fluorine.

    3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane: Lacks the dioxide moiety.

Uniqueness

The presence of the difluorophenyl group and the thiolane dioxide moiety makes 3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O2S/c19-14-1-2-16(17(20)9-14)18-13(10-21-22-18)11-23-4-6-24(7-5-23)15-3-8-27(25,26)12-15/h1-2,9-10,15H,3-8,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQBALVGWSEIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)CC3=C(NN=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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